molecular formula C8H5BrClN B3089281 4-bromo-5-chloro-1H-indole CAS No. 1191028-48-4

4-bromo-5-chloro-1H-indole

Cat. No. B3089281
CAS RN: 1191028-48-4
M. Wt: 230.49 g/mol
InChI Key: YCQQCNILVIDAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-1H-indole is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . It is a bromoindole, a member of hydroxyindoles, a chloroindole, and a heteroaryl hydroxy compound .


Synthesis Analysis

The synthesis of 4-bromo-5-chloro-1H-indole involves several steps. The key steps include Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization . A molecular docking study revealed that 5-bromo-N′- (4-hydroxy or 4-chloro or 4- (dimethyl amino) benzylidene or furan-2-ylmethylene)-1 H -indole-2-carbohydrazide derivatives had the best binding energies against the VEGFR TK domain .


Molecular Structure Analysis

The molecular structure of 4-bromo-5-chloro-1H-indole is represented by the linear formula C8H5BrClN . The InChI code for this compound is 1S/C8H5BrClN/c9-8-5-3-4-11-7 (5)2-1-6 (8)10/h1-4,11H .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Physical And Chemical Properties Analysis

4-Bromo-5-chloro-1H-indole has a molecular weight of 230.49 . It is stored in a sealed, dry place at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 4-bromo-5-chloro-1H-indole, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .

Anticancer Applications

Indole derivatives have been found in many important synthetic drug molecules used for cancer treatment. For example, the indole scaffold is a key structural component of some FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine .

Anti-HIV Properties

Indole derivatives have shown potential in the treatment of HIV. Their ability to bind with high affinity to multiple receptors makes them a valuable resource for developing new therapeutic agents .

Antioxidant Activity

Indole derivatives possess antioxidant properties. They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antimicrobial Properties

Indole derivatives have demonstrated antimicrobial properties. For instance, 5-bromoindole-2-carboxamides were synthesized and evaluated for antibacterial activity against pathogenic Gram-negative bacteria .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis. Their diverse biological activities make them a valuable resource for developing new therapeutic agents .

Antidiabetic and Antimalarial Properties

Indole derivatives have shown potential in the treatment of diabetes and malaria. Their diverse biological activities make them a valuable resource for developing new therapeutic agents .

Safety and Hazards

When handling 4-bromo-5-chloro-1H-indole, it is recommended to wear protective clothing and use personal protective equipment . It should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties . They are expected to be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

4-bromo-5-chloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQQCNILVIDAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-chloro-1H-indole

Synthesis routes and methods

Procedure details

A 1.0 M solution of vinylmagnesium bromide in THF (0.13 L, 130 mmol) is added slowly to 10 g (43 mmol) of 3-bromo-4-chloro-nitrobenzene in 140 mL of THF at −40° C. The mixture is stirred at −40 C for an additional hour when aqueous NH4Cl is added. The mixture is allowed to warm to rt, and then is extracted with EtOAc. The extract is washed with brine, dried over MgSO4, filtered, concentrated, and purified twice by chromatography (33% EtOAc in hexanes) to provide 0.95 g (9.7%) of 4-bromo-5-chloro-1H-indole and 0.77 g (7.9%) of 6-bromo-5-chloro-1H-indole. Each of the indole products is separately treated with 1.1 equivalents of Boc2O and 0.2 equivalents of DMAP in MeCN. The mixtures are concentrated and the residues chromatographed (10% EtOAc in hexanes) to provide I-011 (32%) and I-012 (48%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0.13 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-chloro-1H-indole
Reactant of Route 2
Reactant of Route 2
4-bromo-5-chloro-1H-indole
Reactant of Route 3
Reactant of Route 3
4-bromo-5-chloro-1H-indole
Reactant of Route 4
4-bromo-5-chloro-1H-indole
Reactant of Route 5
Reactant of Route 5
4-bromo-5-chloro-1H-indole
Reactant of Route 6
Reactant of Route 6
4-bromo-5-chloro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.